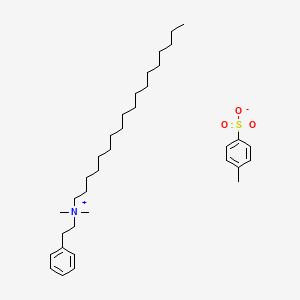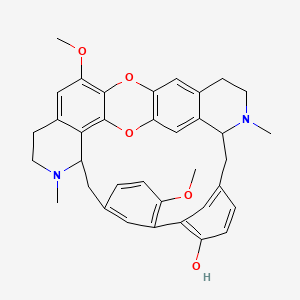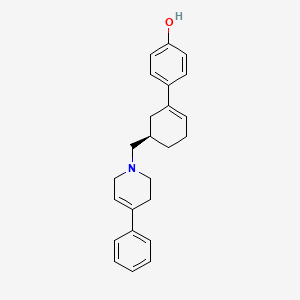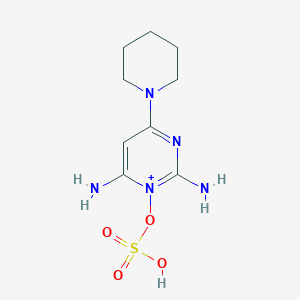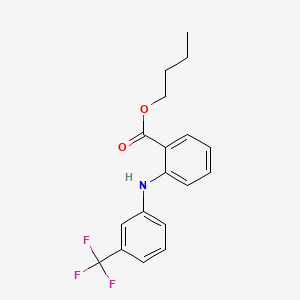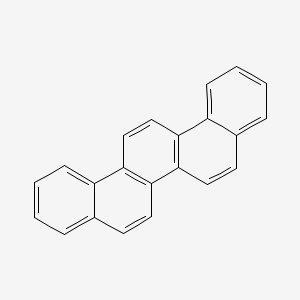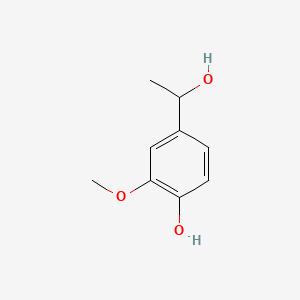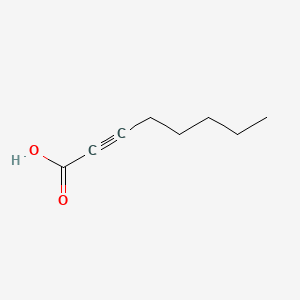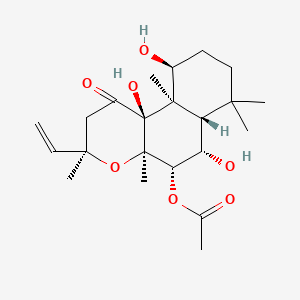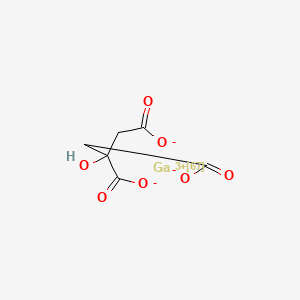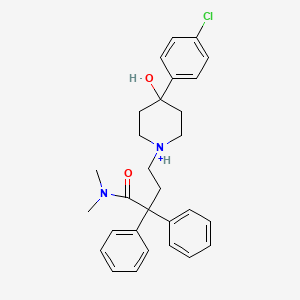![molecular formula C18H15N3O4 B1221434 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide is a member of quinazolines.
Scientific Research Applications
Anticancer Potential
- 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, including compounds similar to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been identified as novel PI3K inhibitors and anticancer agents. These compounds have shown potent antiproliferative activity against various human cancer cell lines and significant inhibition of the PI3K/AKT/mTOR pathway in cancer models (Shao et al., 2014).
Tubulin Polymerization Inhibition
- A series of triazoloquinazolinone-based compounds have been synthesized and tested for their ability to inhibit tubulin polymerization. Some derivatives of this class, which structurally resemble 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have shown potent anticancer activity across a range of cancer cell lines (Driowya et al., 2016).
Antibacterial Applications
- Compounds like 5-Alkoxyimidazoquinolones, which share structural similarities with 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been prepared as potential antibacterial quinolone derivatives. They have shown significant in vitro antibacterial activity (Fujita et al., 1996).
Antihyperglycemic Properties
- 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which are structurally related to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been identified as new antihyperglycemic agents. A compound within this class demonstrated significant potential for the treatment of diabetes mellitus (Nomura et al., 1999).
Antifibrotic Drug Potential
- The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally analogous to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been investigated. This compound showed promise as an effective oral anti-fibrotic drug (Kim et al., 2008).
properties
Product Name |
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide |
|---|---|
Molecular Formula |
C18H15N3O4 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide |
InChI |
InChI=1S/C18H15N3O4/c1-10-13-7-15-16(25-9-24-15)8-14(13)20-18(19-10)21-17(22)11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,19,20,21,22) |
InChI Key |
XAESXNPBEDJXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



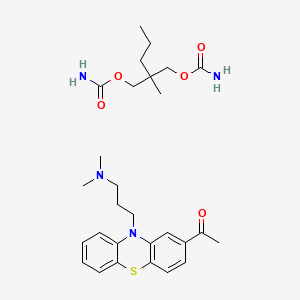
![(9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1221355.png)
